1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine-dione class, characterized by a fused heterocyclic core with substitutions at positions 1, 3, 7, and 8. The 1-position is occupied by a 4-chlorobenzyl group, while methyl groups are attached to positions 3, 7, and 10.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYFQCPSUZPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the triazino-purine family and features a triazine ring fused with a purine moiety. Its structural formula can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
| Molecular Formula | C17H17ClN6O2 |
| Molecular Weight | 358.81 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can influence receptor activity related to neurotransmission and cellular proliferation.
Studies suggest that the presence of the chlorobenzyl group enhances its binding affinity to target sites compared to non-substituted analogs.
Cytotoxicity and Anticancer Activity
Research has demonstrated that 1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| 4T1 (murine mammary carcinoma) | 5.0 | |
| COLO201 (human colorectal adenocarcinoma) | 8.0 | |
| SNU-1 (human gastric adenocarcinoma) | 6.5 | |
| A549 (human lung carcinoma) | 7.2 |
These results indicate that the compound possesses a promising profile for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that the compound may exhibit antimicrobial activity. Testing against various bacterial strains has shown moderate inhibitory effects. The following table outlines the antimicrobial efficacy observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 60 |
Case Studies
A notable case study involved evaluating the compound's effects on tumor growth in vivo using murine models. The results indicated a significant reduction in tumor size when administered at specific dosages over a set period. This study highlights the potential for clinical applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Halogenated Benzyl/Phenyl Groups
1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Key Differences: The benzyl group at position 1 contains 3,4-dichloro substituents instead of a single 4-chloro group. Increased halogen density enhances lipophilicity (ClogP) and may improve membrane permeability but could reduce solubility in aqueous media.
7-(2-Chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Key Differences :
- The benzyl group is at position 7 (vs. position 1 in the target compound) with a 2-chloro substituent.
- Molecular Formula: C₁₇H₁₇ClN₆O₂; Molecular Weight: 372.813 g/mol.
- The ortho-chloro placement creates a bent geometry, possibly altering stacking interactions in enzymatic active sites. The shift of the benzyl group to position 7 may disrupt hydrogen-bonding networks critical for activity .
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Key Differences: A 4-chlorophenyl group replaces the 4-chlorobenzyl at position 3 (vs. position 1 in the target). Molecular Formula: C₁₈H₁₆ClN₆O₂ (calculated); Registry Number: 309289-95-0. The absence of a methylene bridge (phenyl vs. The 4-chlorophenyl group at position 3 may enhance π-π interactions but reduce steric bulk compared to benzyl derivatives .
Alkyl vs. Aromatic Substituents
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Key Differences :
- Position 1 is substituted with an isopropyl group instead of 4-chlorobenzyl.
- Molecular Formula: C₁₈H₁₉ClN₆O₂; Registry Number: 919020-09-0.
- The bulky isopropyl group increases steric hindrance, which may impede access to deep hydrophobic cavities. However, its aliphatic nature could improve metabolic stability compared to aromatic substituents .
Data Table: Structural and Molecular Comparison
Research Implications and Trends
- Halogen Positioning : Para-substituted chlorobenzyl groups (target compound) optimize electronic effects without steric clashes, whereas ortho- or dihalogenated variants may prioritize lipophilicity over target compatibility .
- Substituent Flexibility : Benzyl groups (e.g., target compound) offer greater rotational freedom than phenyl groups, enabling adaptive binding .
- Alkyl vs. Aromatic Groups : Isopropyl substituents () trade aromatic interactions for steric shielding, which could mitigate off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
